REACTION_CXSMILES
|
C[O:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][CH:8]([C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])C(OCC)=O)=[CH:5][CH:4]=1.Br.O>C(O)(=O)C>[F:16][C:15]([F:17])([F:18])[C:14](=[O:19])[CH2:8][CH2:7][C:6]1[CH:20]=[CH:21][C:3]([OH:2])=[CH:4][CH:5]=1
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Name
|
ethyl 2-(4-methoxybenzyl)-3-oxo-4,4,4-trifluorobutanoate
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Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC(C(=O)OCC)C(C(F)(F)F)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask, fitted
|
Type
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TEMPERATURE
|
Details
|
with reflux condenser, magnetic stirrer and argon inlet
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted sequentially with aqueous bisulfite, and saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a 50 mm×300 mm silica gel column with ethyl acetate/hexane (50/50)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 600 mg (41%) as a clear oil
|
Name
|
|
Type
|
|
Smiles
|
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |